2-Bromoquinazoline-7-carbonitrile
Description
2-Bromoquinazoline-7-carbonitrile is a heterocyclic compound featuring a quinazoline core substituted with a bromine atom at position 2 and a carbonitrile group at position 5. Quinazoline derivatives are widely studied due to their pharmaceutical relevance, particularly as kinase inhibitors and anticancer agents . The bromine and carbonitrile substituents in this compound likely influence its electronic properties, solubility, and biological activity.
Properties
Molecular Formula |
C9H4BrN3 |
|---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
2-bromoquinazoline-7-carbonitrile |
InChI |
InChI=1S/C9H4BrN3/c10-9-12-5-7-2-1-6(4-11)3-8(7)13-9/h1-3,5H |
InChI Key |
OMZWENBFEFVAEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinazoline-7-carbonitrile typically involves the bromination of quinazoline derivatives. One common method includes the reaction of 2-aminobenzonitrile with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of 2-Bromoquinazoline-7-carbonitrile may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Bromoquinazoline-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different quinazoline oxides or reduced forms.
Scientific Research Applications
2-Bromoquinazoline-7-carbonitrile has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its use as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Bromoquinazoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Bromoquinazoline-7-carbonitrile with structurally related compounds, focusing on molecular properties, substituent effects, and applications.
Table 1: Comparative Analysis of Brominated Carbonitrile Heterocycles
*Molar mass calculated based on formula.
Key Observations:
Core Structure and Electronic Effects: Quinazoline derivatives (e.g., 7-Bromoquinazoline ) exhibit planar aromatic systems, enabling π-π stacking in biological targets. Indole and pyrroloimidazole derivatives (e.g., ) have distinct electronic profiles due to their fused-ring systems, which may enhance binding to hydrophobic enzyme pockets compared to quinazolines.
Substituent Impact: The carbonitrile group at C7 in 2-Bromoquinazoline-7-carbonitrile could enhance solubility in polar solvents relative to non-cyanated analogs like 7-Bromoquinazoline. This aligns with trends observed in pyrrolopyridazine derivatives (e.g., C₈H₄BrN₃, ). Bromine position: C2 substitution in quinazoline may sterically hinder interactions compared to C7-substituted indoles (e.g., ), where bromine is distal to bulky phenyl groups.
Synthetic and Safety Considerations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
